molecular formula C20H18ClNO4 B12399134 Vegfr-2/dhfr-IN-1

Vegfr-2/dhfr-IN-1

Cat. No.: B12399134
M. Wt: 371.8 g/mol
InChI Key: JIXYEXYBLVWMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Nomenclature of this compound

This compound emerged from rational drug design efforts aimed at concurrently targeting two critical pathways in oncology: angiogenesis and folate metabolism. The compound’s nomenclature reflects its dual inhibitory activity, with "VEGFR-2" denoting its primary target in endothelial signaling and "DHFR-IN-1" indicating its secondary role in blocking dihydrofolate reductase. Early-stage research identified structural motifs capable of interacting with both VEGFR-2’s extracellular ligand-binding domains and DHFR’s active site, leading to its classification as a bifunctional small-molecule inhibitor.

Structural Classification as a Dual-Target Inhibitor

This compound belongs to the class of heterocyclic small molecules engineered to occupy binding pockets in distinct protein targets. Its core structure features:

  • A quinazoline scaffold , common in kinase inhibitors, modified to engage VEGFR-2’s ATP-binding site.
  • A glutamate mimic linked to a pyrimidine ring, enabling competitive inhibition of DHFR’s folate-binding region.

Table 1: Structural Features of this compound

Target Binding Region Functional Groups Involved
VEGFR-2 Ig-like domain 3 Quinazoline, hydrophobic substituents
DHFR Active site (NADPH/folate pocket) Pyrimidine, glutamate analog

This hybrid architecture allows simultaneous disruption of VEGF-mediated angiogenesis and thymidylate synthesis, critical for cancer cell division.

Rationale for Targeting VEGFR-2 and DHFR in Oncology

The dual inhibition strategy addresses two hallmarks of cancer:

  • Angiogenesis Suppression : VEGFR-2 activation by VEGF-A, -C, and -D triggers endothelial proliferation, migration, and tube formation. By blocking VEGFR-2’s kinase activity, this compound prevents phosphorylation of downstream effectors like ERK, curtailing tumor vascularization.
  • Nucleotide Synthesis Inhibition : DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, essential for purine and thymidylate production. Inhibiting DHFR depletes nucleotide pools, inducing S-phase cell cycle arrest in rapidly dividing tumor cells.

Mechanistic Synergy : Preclinical models suggest that co-targeting these pathways reduces compensatory resistance mechanisms. For instance, VEGF-driven tumors often upregulate DHFR under chemotherapy pressure, a vulnerability addressed by this dual approach.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-hydroxy-5,7-dimethoxynaphthalene-2-carboxamide

InChI

InChI=1S/C20H18ClNO4/c1-25-16-8-13-7-14(9-17(23)19(13)18(10-16)26-2)20(24)22-11-12-3-5-15(21)6-4-12/h3-10,23H,11H2,1-2H3,(H,22,24)

InChI Key

JIXYEXYBLVWMHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C(=C1)OC)O)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

General Procedure for Olefinic Derivatives (Compounds 2–7):

  • Ylide Formation : Treat 16 with tributylphosphine and NaH in anhydrous DMSO to form the ylide.
  • Condensation : React the ylide with the desired ketone (e.g., benzyl, cyclopropyl, or iso-butyl 2-methoxyphenyl ketones) at reflux.
  • Workup : Evaporate the solvent and recrystallize the product from ethanol.
Parameter Example (Compound 7)
Ketone Benzyl 2-methoxyphenyl ketone
Solvent Acetone
Temperature 60°C (reflux)
Reaction Time 8 hours
Yield ~70–85% (estimated from analogous reactions)

Catalytic Reduction to Saturated Derivatives

Unsaturated intermediates (e.g., 7 ) are reduced to their saturated counterparts (e.g., 8 ) using catalytic hydrogenation . This step ensures optimal binding to VEGFR-2 and DHFR active sites.

General Procedure for Saturated Derivatives (Compounds 8–13):

  • Hydrogenation : Suspend the unsaturated compound in ethanol or DMF with a catalyst (e.g., Pd/C).
  • Pressure : Apply H$$_2$$ gas at 1–3 atm.
  • Purification : Filter the catalyst and recrystallize the product.
Parameter Example (Compound 8)
Catalyst Palladium on carbon (Pd/C)
Solvent Ethanol
H$$_2$$ Pressure 1–3 atm
Reaction Time 4–6 hours
Yield ~80–90% (estimated from analogous reactions)

Purification and Characterization

Final products are purified via recrystallization (e.g., ethanol) and characterized using:

  • NMR : $$^1$$H NMR (CDCl$$_3$$) to confirm aromatic and aliphatic proton environments.
  • IR : Peaks for C=O (1686 cm$$^{-1}$$), C=N (1613 cm$$^{-1}$$), and NO$$_2$$ (1342–1509 cm$$^{-1}$$).
  • Mass Spectrometry : Molecular weight confirmation (e.g., 371.81 g/mol for compound 8b).

Data Tables

Table 1: Key Reaction Conditions for this compound Synthesis

Step Conditions Yield (%) Reference
Core Structure Synthesis DMF, RT, 24 hours N/A
Wittig Condensation Acetone, 60°C, 8 hours, K$$2$$CO$$3$$ ~70–85
Catalytic Hydrogenation Pd/C, H$$_2$$, 1–3 atm, 4–6 hours ~80–90

Table 2: Spectral Data for Representative Derivatives

Compound $$^1$$H NMR (CDCl$$_3$$) δ (ppm) IR (cm$$^{-1}$$)
7 1.66 (m, 4H), 7.29 (m, 5H), 7.38 (d, 2H) 1686 (C=O), 1613 (C=C)
12 1.68 (m, 4H), 7.31 (m, 5H), 8.39 (d, 2H) 1513 (NO$$_2$$), 1686 (C=O)

Research Findings and Optimization

  • Binding Mode : Molecular modeling predicts that saturated derivatives (e.g., 8 ) interact with Val115 in hDHFR and Cys1045 in VEGFR-2.
  • Antibacterial Activity : MIC values of 8–16 μg/mL against E. coli, S. faecalis, and MRSA.
  • Cytotoxicity : IC$$_{50}$$ values of 2.97–7.12 μM against cancer cell lines (C26, HepG2, MCF7).

Chemical Reactions Analysis

Types of Reactions

Vegfr-2/dhfr-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .

Scientific Research Applications

Vegfr-2/dhfr-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Vegfr-2/dhfr-IN-1 exerts its effects by inhibiting the activity of VEGFR-2 and DHFR. VEGFR-2 is involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. By inhibiting VEGFR-2, the compound can reduce blood supply to tumors, thereby inhibiting their growth . DHFR is an enzyme involved in DNA synthesis and repair. Inhibition of DHFR disrupts these processes, leading to reduced cell proliferation and increased cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

VEGFR-2 Inhibitory Activity

VEGFR-2/DHFR-IN-1’s VEGFR-2 inhibition (IC50 = 0.384 µM) is less potent compared to several benchmark inhibitors:

  • Sorafenib : IC50 = 48.16 nM (0.048 µM) against VEGFR-2 .
  • Compound 8d (benzoxazole derivative) : IC50 = 0.0554 µM, which is 7-fold more potent than this compound .
  • Compound 4a (naphthamide derivative) : IC50 = 1.6 nM (0.0016 µM), demonstrating 240-fold higher potency .
  • Triazoloquinoxaline derivatives: IC50 = 4.2–5.7 nM (0.0042–0.0057 µM), showing 67–91-fold greater activity .

Key Insight : While this compound is less potent against VEGFR-2 than specialized inhibitors, its dual-target activity (VEGFR-2 + DHFR) distinguishes it from single-target agents.

DHFR Inhibition and Dual-Target Advantage

This compound’s DHFR inhibition (IC50 = 7.881 µM) is moderate compared to classical DHFR inhibitors like methotrexate (IC50 ≈ 1–10 nM). However, its dual mechanism provides a unique therapeutic profile:

  • Synergistic Anticancer Effects : DHFR inhibition disrupts nucleotide synthesis, complementing VEGFR-2’s anti-angiogenic action.
  • Overcoming Resistance : Dual targeting may reduce the likelihood of resistance compared to single-target therapies.

No other compounds in the evidence pool exhibit this dual inhibition, highlighting this compound’s novelty .

Cytotoxicity and Selectivity

This compound shows cytotoxicity (IC50 = 2.97–7.12 µM) comparable to other VEGFR-2 inhibitors:

  • Compound 8d (benzoxazole) : IC50 = 2.43–3.43 µM against MCF-7, HCT116, and HepG2 .
  • Nicotinic acid derivatives (5b, 5c) : IC50 = 3.5–5.2 µM .
  • Triazoloquinoxaline derivatives: IC50 = 4.7–5.7 µM .

Notable Difference: this compound’s cytotoxicity correlates strongly with VEGFR-2 inhibition (R² = 0.6274 in HepG2 cells) , suggesting its anticancer activity is mechanistically linked to VEGFR-2 blockade.

Antimicrobial Activity

This compound’s antimicrobial effects (MIC = 8–16 µg/mL) are unique among VEGFR-2 inhibitors. For example:

  • Compound 12l (indole derivative): No reported antimicrobial activity despite potent VEGFR-2 inhibition (IC50 = 97.38 nM) .

Binding Interactions and Molecular Docking

  • Sorafenib analogs : Hydrogen bonds with Cys919, Glu885, and Asp1046 .
  • Benzoxazole derivatives : Similar binding poses to sorafenib, stabilizing the kinase domain .
  • Nicotinic acid derivatives : Overlap with sorafenib’s binding pocket, confirmed by molecular dynamics simulations .

This compound’s dual-target action likely requires distinct interactions for DHFR inhibition, though this remains to be validated experimentally.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating the dual inhibitory activity of VEGFR-2/DHFR-IN-1 against VEGFR-2 and DHFR?

  • Answer: To assess dual inhibition, employ enzyme-linked immunosorbent assays (ELISA) for VEGFR-2 inhibition (e.g., using a VEGFR-2 ELISA kit to measure kinase activity) and spectrophotometric DHFR enzyme assays (e.g., monitoring NADPH oxidation at 340 nm). Validate cellular efficacy using cytotoxicity assays (e.g., MTT or CellTiter-Glo®) on cancer cell lines (e.g., C26, HepG2) to correlate enzyme inhibition with antiproliferative effects. Include positive controls (e.g., sorafenib for VEGFR-2, methotrexate for DHFR) and replicate experiments in triplicate .

Q. How should researchers design cytotoxicity experiments for this compound across different cancer cell lines?

  • Answer: Select cell lines with varying expression levels of VEGFR-2 and DHFR (e.g., colorectal C26 vs. breast MCF-7). Use a 72-hour exposure protocol with serial dilutions of the compound (e.g., 0.1–100 μM). Include vehicle controls and calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). Validate results with flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide staining) to confirm mechanistic insights .

Q. What are the critical parameters for evaluating the antimicrobial activity of this compound?

  • Answer: Perform minimum inhibitory concentration (MIC) assays using broth microdilution methods against Gram-positive (e.g., Staphylococcus aureus MSSA/MRSA) and Gram-negative strains (e.g., Escherichia coli). Include quality control strains (e.g., Enterococcus faecalis ATCC 29212) and assess synergy with fluoroquinolones (e.g., levofloxacin) via checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Report MICs in μg/mL and ensure compliance with CLSI guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular cytotoxicity results for this compound?

  • Answer: Discrepancies may arise from off-target effects, cellular uptake variability, or assay conditions. Address this by:

  • Performing cellular thermal shift assays (CETSA) to confirm target engagement in cells.
  • Comparing intracellular drug concentrations (via LC-MS) with IC50 values.
  • Using siRNA knockdown of VEGFR-2/DHFR to isolate compound-specific effects .

Q. What strategies optimize the balance between VEGFR-2 and DHFR inhibition in combination therapy studies?

  • Answer: Design dose-response matrices combining this compound with other agents (e.g., 5-fluorouracil). Use SynergyFinder or CompuSyn software to quantify additive/synergistic effects. Prioritize combinations with combination index (CI) < 1.0 and validate in xenograft models to assess tumor growth inhibition and toxicity .

Q. How should researchers ensure reproducibility when reporting this compound data?

  • Answer: Adhere to FAIR data principles:

  • Provide raw data (e.g., ELISA absorbance readings, flow cytometry FCS files) in supplementary materials.
  • Document software parameters (e.g., GraphPad nonlinear regression settings) and instrument calibration details.
  • Use persistent identifiers (e.g., RRIDs for cell lines) and cite assay protocols from authoritative sources (e.g., Nature Protocols) .

Q. What mechanisms could explain the differential cytotoxicity of this compound across cancer cell lines?

  • Answer: Investigate:

  • Expression levels of VEGFR-2 and DHFR via qPCR/Western blot.
  • Drug efflux pump activity (e.g., ABC transporters) using inhibitors like verapamil.
  • Metabolic dependencies (e.g., folate pathway activity) via metabolomic profiling .

Q. How can researchers address potential off-target effects of this compound in in vivo models?

  • Answer: Conduct kinase selectivity profiling (e.g., Eurofins KinaseProfiler™) and DHFR homolog screening (e.g., Plasmodium falciparum DHFR). Use CRISPR-edited isogenic cell lines (e.g., DHFR-knockout) to isolate compound-specific effects. Include toxicity endpoints (e.g., liver enzymes, hematological parameters) in animal studies .

Methodological Notes

  • Data Interpretation: Always compare IC50 values with clinical benchmarks (e.g., sorafenib’s VEGFR-2 IC50 = 90 nM) and contextualize MICs using established breakpoints (e.g., CLSI) .
  • Ethical Compliance: For studies involving human-derived cells, include GDPR-compliant data anonymization protocols and IRB-approved informed consent templates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.